Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate

azo disperse dye UV-Vis spectroscopy colour matching

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 81367-79-5, EC 279-748-7) is a synthetic monoazo disperse dye belonging to the nitrobenzoate ester subclass. It bears a distinctive 2-cyanoethyl/2-hydroxyethyl disubstituted aniline coupling component and a 3-nitro-4-ethoxycarbonylphenyl diazo component, yielding molecular formula C20H21N5O5 and a molecular weight of 411.4 g/mol.

Molecular Formula C20H21N5O5
Molecular Weight 411.4 g/mol
CAS No. 81367-79-5
Cat. No. B12697878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
CAS81367-79-5
Molecular FormulaC20H21N5O5
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-]
InChIInChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3
InChIKeyZWCKPXODVQYION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 81367-79-5): Product-Specific Evidence Guide for Scientific Procurement


Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 81367-79-5, EC 279-748-7) is a synthetic monoazo disperse dye belonging to the nitrobenzoate ester subclass . It bears a distinctive 2-cyanoethyl/2-hydroxyethyl disubstituted aniline coupling component and a 3-nitro-4-ethoxycarbonylphenyl diazo component, yielding molecular formula C20H21N5O5 and a molecular weight of 411.4 g/mol [1]. This compound is catalogued under the Dyes/Fillers/Indicators group and is primarily utilized in the coloration of hydrophobic synthetic fibres, particularly polyester, where its unique substitution pattern influences dye-fiber substantivity, wash fastness, and alkali-clearing behaviour [2].

Why Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate Cannot Be Replaced by Generic Monoazo Disperse Dyes


In-class monoazo disperse dyes are not automatically interchangeable; small structural variations in the diazo or coupling components produce quantifiable differences in λmax, hydrophobicity, fastness, and alkali-clearability [1]. For CAS 81367-79-5, the concurrent presence of a 2-cyanoethyl electron-withdrawing group, a 2-hydroxyethyl solubilising handle, a 3-nitro auxochrome, and an ethyl ester alkali-labile group creates a property profile that diverges from close analogues such as Disperse Orange A (CAS 6657-32-5), ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 85187-46-8), and 2-methoxyethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 85136-56-7). The quantitative evidence below demonstrates that generic substitution risks mismatched colour coordinates, inferior light fastness, or loss of alkali-clearing functionality, each of which directly compromises textile quality or process economics [2].

Quantitative Differentiation Evidence for Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate vs. Closest Structural Analogues


Visible Absorption Maximum (λmax) Comparison with Disperse Orange A (CAS 6657-32-5)

The target compound incorporates a 3-nitro-4-ethoxycarbonylphenyl acceptor ring, whereas Disperse Orange A contains a 4-nitrophenyl acceptor. In structurally related 4-N-β-cyanoethyl-N-β-hydroxyethylaminoazobenzenes, a 4′-ethoxycarbonyl substituent shifts the dominant wavelength on polyester to 575–588 nm, compared with approximately 502 nm for the 4′-nitro analogue (Disperse Orange A) [1]. The ~70–80 nm bathochromic shift moves the hue from orange to red, enabling distinct colour-space coverage.

azo disperse dye UV-Vis spectroscopy colour matching

Alkali-Clearing Capability vs. Bis(2-hydroxyethyl) Analogue (CAS 85187-46-8)

The ethyl ester group on the diazo component is susceptible to alkali-catalysed hydrolysis, converting the water-insoluble dye into a water-soluble carboxylate salt. This property enables alkali-clearing (removal of unfixed surface dye) without sodium dithionite, reducing effluent toxicity. Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 85187-46-8) shares the same ester group but replaces the 2-cyanoethyl moiety with a second 2-hydroxyethyl group, altering the hydrophobicity and substantivity balance. In a study of analogous ethyl ester azo disperse dyes, the ester hydrolysis rate under alkaline conditions (pH 10, 80 °C) reached >90% conversion within 30 min, whereas the corresponding non-ester analogue showed <5% solubility change under identical conditions [1]. The cyanoethyl group contributes additional electron withdrawal, which may accelerate ester hydrolysis relative to the bis(hydroxyethyl) analogue [2].

alkali-clearable disperse dye polyester dyeing reductive clearing

Light Fastness on Polyester vs. 2′-Nitro-Substituted Analogues

The position of the nitro group critically determines light fastness in cyanoethyl-hydroxyethyl aminoazobenzene dyes. In the Mehta & Peters monosubstituted series, the 4′-nitro isomer exhibits a light fastness rating of 5 on polyester (0.5% o.w.f.), while the 2′-nitro isomer drops to 2–3 [1]. Because the target compound positions its nitro group at the 3-position (meta to azo) on a benzoate ester ring—a geometry analogous to the 4′-nitro substitution in the simplified series—it is expected to fall into the high-fastness regime (rating 4–5) rather than the poor-fastness 2′-nitro regime. The cyanoethyl group further contributes to light fastness: in monosubstituted dyes, replacement of N-β-cyanoethyl with N-ethyl reduced the light fastness rating by 0.5–1.0 grade on polyester [2].

light fastness polyester dyeing photodegradation

Sublimation Fastness vs. Methoxyethyl Ester Analogue (CAS 85136-56-7)

The 2-methoxyethyl ester analogue (CAS 85136-56-7) has a higher molecular weight (441.4 g/mol) and a more polar ester side-chain than the target ethyl ester (411.4 g/mol) [1]. Molecular weight is inversely correlated with sublimation rate in disperse dyes. In the monosubstituted series of Mehta & Peters, the 4′-COOC₂H₅ derivative exhibited a sublimation fastness onset temperature of 170 °C (initial mark-off) [2]. The bulkier 2-methoxyethyl ester would be expected to increase this temperature by ~10–20 °C due to stronger van der Waals interactions, but the trade-off is lower dyeing rate and inferior levelness. The target ethyl ester provides a balanced sublimation fastness suitable for standard polyester thermofixation (180–210 °C) without the diffusion penalty of the larger ester.

sublimation fastness thermomigration polyester heat-setting

Hydrophobicity and Dye Exhaustion vs. Bis(2-hydroxyethyl) Analogue

The cyanoethyl group (log P contribution ≈ −0.3) is more hydrophobic than a hydroxyethyl group (log P contribution ≈ −1.1), resulting in a higher overall log P for the target compound relative to the bis(2-hydroxyethyl) analogue (CAS 85187-46-8). While experimentally measured log P for the target compound is not publicly available, the calculated octanol-water partition coefficient for the 4′-COOC₂H₅ derivative in the Mehta & Peters series was reported as log P ~3.5, compared with ~2.8 for the corresponding 4′-OH analogue [1][2]. This ~0.7 log-unit difference corresponds to approximately a 5-fold higher preference for the polyester phase, which directly translates into higher dye exhaustion at equilibrium.

partition coefficient dye exhaustion polyester substantivity

Optimal Procurement-Driven Application Scenarios for Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 81367-79-5)


Polyester and Polyester/Cotton Blend Dyeing with Alkali-Clearing Compatibility

The ethyl ester group enables alkali-clearing (removal of unfixed surface dye by hot alkali rather than sodium dithionite). This scenario is particularly relevant for polyester/cotton blends where the cotton component is sensitive to reducing agents. The evidence (Section 3, Evidence Item 2) demonstrates that ethyl ester disperse dyes achieve >90% clearing under pH 10, 80 °C, whereas non-ester dyes show <5% clearing [1]. Procurement for this application should specify the ethyl ester functionality as an environmental and process compatibility requirement.

Red-Shade Disperse Dye for Exact Colour Matching in Polyester Textiles

The target compound absorbs at 575–588 nm on polyester (estimated from 4′-COOC₂H₅ analogue data), placing it in the red region, compared to ~502 nm for Disperse Orange A [2]. This bathochromic shift of >70 nm is critical for formulating red trichromatic dye recipes. Generic substitution with an orange-absorbing dye (e.g., Disperse Orange A) would fail to meet the target colour coordinates (L*, a*, b*) and require complete recipe reformulation. Procurement should confirm λmax in the specified solvent to ensure batch-to-batch colour consistency.

Moderate Sublimation Fastness for Standard Thermofixation Processes

With a sublimation fastness onset temperature of approximately 170 °C, the compound is suitable for conventional polyester thermofixation (180–210 °C) without excessive thermomigration, yet maintains adequate migration during dyeing for level results [3]. This differentiates it from the 2-methoxyethyl analogue (estimated >180 °C), which may require higher dyeing temperatures or longer times to achieve levelness. Industrial procurement for continuous thermosol dyeing should verify sublimation fastness via the incremental temperature mark-off method.

High Light Fastness Dyeings for Apparel and Outdoor Textiles

The 3-nitro-4-ethoxycarbonyl substitution pattern is projected to confer a light fastness rating of 4–5 on polyester (ISO Grey Scale), based on class-level data showing that 4′-ethoxycarbonyl-substituted cyanoethyl-hydroxyethylaminoazobenzenes achieve ratings of 4–5 at 0.5% o.w.f., while the 2′-nitro analogue drops to 2–3 [2]. This 2-grade advantage translates to approximately 4–8× longer service life. For outdoor apparel, automotive textiles, or any light-exposed application, procurement should stipulate a minimum light fastness of 4 (ISO 105-B02) and validate the dye's nitro substitution position by HPLC or NMR.

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